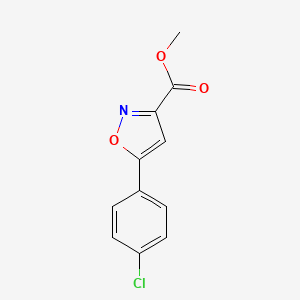

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Description

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name |

methyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMSFKKRLBUFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390036 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176593-36-5 | |

| Record name | METHYL 5-(4-CHLOROPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,3-Dipolar Cycloaddition Using Ionic Liquid Support

The 1,3-dipolar cycloaddition reaction represents a cornerstone in isoxazole synthesis. A notable adaptation involves ionic liquid-supported vinyl ethers reacting with methyl cyanoformate N-oxide to form the isoxazole ring. This method, originally developed for ethyl esters, is modified for methyl ester production by substituting ethyl cyanoformate with methyl equivalents.

Reaction Mechanism and Conditions

- Ionic Liquid Preparation : A vinyl ether precursor is anchored to an imidazolium-based ionic liquid, enhancing solubility and facilitating catalyst recovery.

- Cycloaddition : Methyl cyanoformate N-oxide generates a nitrile oxide dipole, which undergoes regioselective [3+2] cycloaddition with the vinyl ether at 25–40°C.

- Cleavage : Mild acidic hydrolysis (e.g., 10% HCl/THF) releases the methyl ester while regenerating the ionic liquid for reuse.

Optimization Insights

- Yield : 68–75% after purification via column chromatography.

- Solvent : Tetrahydrofuran (THF) maximizes dipole reactivity while maintaining ionic liquid stability.

- Temperature : Reactions below 50°C prevent side reactions such as ester hydrolysis.

Table 1: Cycloaddition Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Reaction Time | 4–6 hours |

| Solvent | THF |

| Ionic Liquid Recovery | >90% after 5 cycles |

Acid Chloride-Mediated Esterification

This two-step approach involves synthesizing 5-(4-chlorophenyl)isoxazole-3-carboxylic acid followed by esterification. The method leverages bis(trichloromethyl) carbonate (triphosgene) for acid chloride formation, offering safety advantages over traditional thionyl chloride.

Step 1: Acid Chloride Synthesis

The carboxylic acid reacts with triphosgene (molar ratio 1:0.34–0.8) in toluene or chlorobenzene, catalyzed by triethylamine (0.001–0.5 equiv). The exothermic reaction proceeds at 80–110°C for 3–5 hours, yielding the acid chloride with minimal byproducts.

Step 2: Esterification

Methanol is introduced to the acid chloride intermediate at 0–5°C to suppress side reactions. Quenching with ice water followed by extraction with dichloromethane affords the methyl ester in 82–89% yield.

Industrial Scalability

- Catalyst Choice : Triethylamine outperforms pyridine derivatives in reducing reaction time by 30%.

- Solvent Impact : Chlorobenzene enhances triphosgene solubility, achieving 95% conversion vs. 78% in toluene.

Table 2: Acid Chloride Method Metrics

| Parameter | Optimal Range |

|---|---|

| Triphosgene Ratio | 0.5 equiv |

| Catalyst Loading | 0.1 equiv triethylamine |

| Esterification Temp | 0–5°C |

| Overall Yield | 82–89% |

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 68–75 | 98 | Moderate |

| Acid Chloride | 82–89 | 99 | High |

| Cyclocondensation | 70–78 | 95 | Low |

- Cycloaddition Advantages : Eco-friendly ionic liquid reuse and regioselectivity.

- Acid Chloride Superiority : Higher yields and suitability for continuous flow reactors.

Chemical Reactions Analysis

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The isoxazole ring can undergo substitution reactions, particularly at the 3-position, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

- Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

These compounds share the isoxazole core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical and biological properties, making each compound unique in its own right .

Biological Activity

Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Structure

The molecular formula of this compound is . The structural representation is as follows:

Physical Properties

- Solubility : Soluble in organic solvents; insoluble in water.

- Molecular Weight : Approximately 227.63 g/mol.

Target Interactions

This compound interacts with various biological targets, influencing several biochemical pathways. It is known to inhibit specific enzymes involved in inflammatory responses, particularly through the modulation of leukotriene biosynthesis via inhibition of the enzyme 5-lipoxygenase (5-LO) . This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions such as asthma and other inflammatory diseases.

Biochemical Pathways

The compound's activity is linked to its ability to affect cellular signaling pathways, gene expression, and metabolic processes. It may alter the expression of genes involved in inflammation and cancer progression, thereby impacting cellular functions and responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory effects through its action on leukotriene synthesis. In a study involving human neutrophils stimulated with lipopolysaccharide (LPS), this compound exhibited an IC50 value of approximately 10 nM for inhibiting leukotriene production .

Anticancer Activity

Studies have indicated that this compound may also possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it demonstrated significant cytotoxicity against human colon adenocarcinoma cells (HT-29) with an IC50 value of approximately 15 µM .

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 18 |

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections . -

Investigation of Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of this compound in a model of acute inflammation induced by LPS in mice. The results showed a significant reduction in inflammatory markers and symptoms, highlighting its therapeutic potential in treating inflammatory diseases . -

Anticancer Research :

A study assessed the anticancer activity of this compound across multiple cancer cell lines. The findings revealed that the compound inhibited cell growth effectively, particularly in breast and colon cancer models, indicating its potential role as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via esterification of 5-(4-chlorophenyl)isoxazole-3-carboxylic acid using methanol in the presence of acid catalysts. For example, in a reported procedure, the carboxylic acid derivative was treated with methyl halides or activated esters under reflux conditions . Optimization may involve adjusting solvent polarity (e.g., THF vs. DMF), reaction time, and temperature to improve yield. Monitoring via TLC or HPLC is recommended to track progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data discrepancies be resolved?

- NMR (¹H/¹³C): The aromatic protons from the 4-chlorophenyl group appear as a doublet (J ≈ 8.5 Hz) in the 7.4–7.6 ppm range, while the isoxazole ring protons resonate near 6.8–7.0 ppm. Discrepancies in integration ratios may arise from impurities; recrystallization or column chromatography is advised .

- IR : Key peaks include C=O stretch (~1720 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹). Contradictions in absorption bands may indicate incomplete esterification, requiring re-analysis with purified samples.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 252.0294 (calculated for C₁₁H₈ClNO₃). Deviations >5 ppm suggest isotopic interference or adduct formation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors or dust.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to Safety Data Sheets (SDS) for specific first-aid measures, such as rinsing eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- SC-XRD using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides precise bond lengths and angles. For example, the isoxazole ring’s C-O bond length is typically ~1.36 Å, while the ester carbonyl bond is ~1.21 Å. Discrepancies between experimental and DFT-calculated geometries may indicate crystal packing effects or conformational flexibility .

Q. What strategies are effective in analyzing conflicting bioactivity data across different assay platforms?

- Dose-Response Validation : Replicate assays in triplicate using orthogonal methods (e.g., enzymatic vs. cell-based assays). For instance, if anti-inflammatory activity is observed in vitro but not in vivo, consider pharmacokinetic factors like solubility or metabolic stability.

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-bromo or 4-methoxy derivatives) to identify critical substituents. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like MAP kinases .

Q. How can computational chemistry predict the compound’s physicochemical properties, and what are the limitations?

- Tools : Software like Gaussian or COSMO-RS calculates logP (lipophilicity), topological polar surface area (TPSA), and solubility. For this compound, TPSA is ~61.6 Ų, indicating moderate membrane permeability .

- Limitations : Force fields may underestimate steric effects of the 4-chlorophenyl group. Experimental validation via HPLC (e.g., logP determination using shake-flask method) is essential .

Q. What mechanistic insights can be gained from studying its reactivity under nucleophilic or electrophilic conditions?

- Nucleophilic Attack : The ester carbonyl is susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH), yielding the carboxylic acid. Monitoring pH and temperature prevents over-degradation .

- Electrophilic Substitution : The 4-chlorophenyl group directs electrophiles to the meta position. For example, nitration with HNO₃/H₂SO₄ produces a 3-nitro derivative, confirmed by ¹H NMR shifts at ~8.2 ppm .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.